![molecular formula C7H4N2O2S B147365 3-Nitrophenyl isothiocyanate CAS No. 3529-82-6](/img/structure/B147365.png)
3-Nitrophenyl isothiocyanate
Overview
Description
3-Nitrophenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates, which are known for their applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 3-nitrophenyl isothiocyanate, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 3-nitrophenyl isothiocyanate.
Synthesis Analysis
The synthesis of related isothiocyanate compounds involves multi-step chemical processes. For instance, the synthesis of (1S,2S)- and (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate is achieved through a simple two-step synthesis, indicating that similar nitrophenyl isothiocyanates might also be synthesized through straightforward methods .
Molecular Structure Analysis
The molecular structure of isothiocyanates is characterized by the presence of a thiourea moiety, which can form dihedral angles with adjacent phenyl rings, as seen in the structure of 1-(2-nitrophenyl)-3-phenylthiourea . This suggests that 3-nitrophenyl isothiocyanate would also exhibit specific geometric configurations that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Isothiocyanates participate in various chemical reactions. For example, 2-nitro-2′-isothiocyanatobiphenyl undergoes electrochemically initiated intramolecular cyclization, leading to the formation of complex heterocyclic compounds . This demonstrates the potential of nitrophenyl isothiocyanates to engage in cyclization reactions, which could be relevant for the synthesis of pharmaceuticals or other organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates are influenced by their molecular structure. The presence of nitro groups can affect the compound's reactivity, as seen in the nitrosation reactions of π-extended 1,3-dithiol-2-ylidene systems, where nitroalkenes are formed . Additionally, the crystal structure of isothiocyanate derivatives can exhibit weak intermolecular hydrogen-bonding interactions, which could impact the compound's solubility and stability .
Relevant Case Studies
Case studies involving isothiocyanates often focus on their biological activity. For instance, 4-isothiocyanato-4′-nitrodiphenylamine has been found to possess anthelmintic activity against various parasites, demonstrating the potential medicinal applications of nitrophenyl isothiocyanates . This highlights the importance of understanding the chemical properties of these compounds to harness their therapeutic potential.
Scientific Research Applications
Liquid Chromatography and Mass Spectrometry
3-Nitrophenyl isothiocyanate and similar compounds are utilized as derivatization reagents for amines in liquid chromatography and electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These compounds efficiently separate and detect derivatives of amines, particularly through the cleavage of the C-N bond of the thiourea structure induced by collision-induced dissociation (Santa, 2010).
Synthesis and Antimicrobial Activities
Isothiocyanate derivatives, such as 4-nitro benzoyl isothiocyanate, have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Gondhani et al., 2013).
Catalysis in Organic Reactions
4-Nitrophenyl isothiocyanate and related compounds have been employed as catalysts in organic reactions. For example, they are used in enantioselective additions to iminium ions and in transesterification reactions, demonstrating their versatility in synthetic organic chemistry (Arokianathar et al., 2018); (Ishihara et al., 2008).
Fluorescent Dye Development
3-Nitrophenyl isothiocyanate derivatives have been used in the development of fluorescent dyes. These derivatives, when attached to molecules like Boranil fluorophores, exhibit strong luminescence, offering potential applications in bioimaging and molecular labeling (Frath et al., 2012).
Kinetics and Mechanism Studies
The kinetics and mechanisms of reactions involving isothiocyanates, such as the hydrolysis of p-nitrophenyl isothiocyanate, are important areas of study. Research in this area helps in understanding the fundamental processes in organic chemistry and biochemistry (Satchell & Satchell, 1991).
Mechanism of Action
Target of Action
3-Nitrophenyl isothiocyanate, also known as 1-isothiocyanato-3-nitrobenzene, is an organic building block containing an isocyanate group Isothiocyanates (itcs), a class of compounds to which 3-nitrophenyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 (cyp) enzymes .
Mode of Action
Itcs are bioactive products resulting from enzymatic hydrolysis of glucosinolates (gls), the most abundant secondary metabolites in the botanical order brassicales . They are known to interact with their targets and induce changes at the molecular level .
Biochemical Pathways
ITCs, including 3-Nitrophenyl isothiocyanate, can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Pharmacokinetics
It’s known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have antimicrobial properties against human pathogens . They are also known to cause severe skin burns and eye damage .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c . It’s also known to be extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin .
Safety and Hazards
properties
IUPAC Name |
1-isothiocyanato-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6(4-7)8-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXLKSZOAWNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063059 | |
Record name | Benzene, 1-isothiocyanato-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl isothiocyanate | |
CAS RN |
3529-82-6 | |
Record name | 3-Nitrophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3529-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isothiocyanato-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isothiocyanato-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isothiocyanato-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isothiocyanato-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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